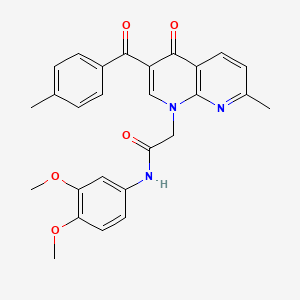
N-(3,4-dimethoxyphenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C27H25N3O5 and its molecular weight is 471.513. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3,4-dimethoxyphenyl)-2-(7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological activities, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Naphthyridine core : A bicyclic structure known for various biological activities.
- Dimethoxyphenyl group : Contributes to the compound's lipophilicity and potential receptor interactions.
- Benzoyl moiety : Enhances the compound's pharmacological properties.
Molecular Formula
The molecular formula of the compound is C24H25N3O3, with a molecular weight of approximately 401.48 g/mol.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the naphthyridine core : This involves cyclization reactions that yield the naphthyridine framework.
- Introduction of substituents : The dimethoxyphenyl and benzoyl groups are introduced through electrophilic aromatic substitution or acylation reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives of naphthyridine have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of DNA gyrase or other bacterial enzymes essential for replication.
Anticancer Potential
Several studies have highlighted the anticancer properties associated with naphthyridine derivatives. The compound may induce apoptosis in cancer cells through pathways involving caspases and reactive oxygen species (ROS) generation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it could inhibit phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival. This inhibition can lead to reduced proliferation of cancer cells and enhanced sensitivity to other therapeutic agents.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against Staphylococcus aureus with MIC values < 10 µg/mL. |
| Study 2 | Showed cytotoxic effects in breast cancer cell lines with IC50 values ranging from 5 to 15 µM. |
| Study 3 | Investigated enzyme inhibition and found that the compound significantly inhibited PI3K activity in vitro. |
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[7-methyl-3-(4-methylbenzoyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5/c1-16-5-8-18(9-6-16)25(32)21-14-30(27-20(26(21)33)11-7-17(2)28-27)15-24(31)29-19-10-12-22(34-3)23(13-19)35-4/h5-14H,15H2,1-4H3,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGALYODTIBOGPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













